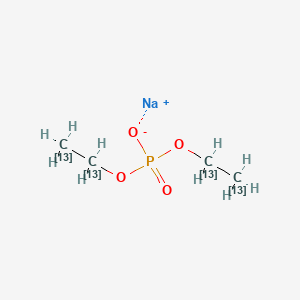

Diethyl Phosphate-13C4 Sodium Salt

Description

Significance of Stable Isotope Tracers in Advanced Scientific Inquiry

Stable isotope tracers are variants of atoms with a different number of neutrons, which, while not altering their chemical properties, provides a distinct mass signature. diagnosticsworldnews.com This unique characteristic allows scientists to follow the journey of a labeled compound through a biological system or a chemical reaction. wikipedia.org By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish the labeled molecules from their naturally occurring counterparts. diagnosticsworldnews.comwikipedia.org This has profound implications across various fields, including medicine, environmental science, and materials science. diagnosticsworldnews.comadesisinc.commusechem.com For instance, in drug discovery, stable isotope labeling helps in understanding the metabolic pathways of new drug candidates, while in environmental studies, it aids in tracking the degradation of pollutants. symeres.comadesisinc.com

Overview of Diethyl Phosphate-13C4 Sodium Salt within the Landscape of Labeled Phosphorylated Metabolites

This compound is a stable isotope-labeled version of diethyl phosphate (B84403), an organophosphate compound. medchemexpress.com Organophosphates are a broad class of compounds that include pesticides and nerve agents, as well as crucial biological molecules. researchgate.netmdpi.com The study of phosphorylated metabolites—molecules containing a phosphate group—is vital for understanding cellular signaling, energy metabolism, and numerous disease processes. nih.govmdpi.comnih.gov The introduction of a carbon-13 (¹³C) label into the diethyl phosphate molecule allows it to be used as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). ed.ac.uk This is particularly important for accurately quantifying the levels of its unlabeled counterpart in complex biological or environmental samples. ed.ac.uk

Rationale for the Specificity of Carbon-13 Labeling in Research Applications

The choice of Carbon-13 as the isotopic label in this compound is deliberate and offers several advantages. Carbon is a fundamental component of organic molecules, making ¹³C a versatile label for a wide array of compounds. researchgate.net Unlike some other isotopes, ¹³C is stable and non-radioactive, making it safe for use in a variety of experimental settings. diagnosticsworldnews.com

In mass spectrometry, the mass difference between the ¹³C-labeled and the native compound allows for their clear separation and quantification. ckisotopes.com This is crucial for techniques like isotope dilution mass spectrometry, which is a highly accurate method for determining the concentration of metabolites. ckisotopes.com The use of ¹³C labeling can also minimize "matrix effects" in complex samples, where other components might interfere with the measurement of the target analyte. ed.ac.ukresearchgate.net Furthermore, in NMR spectroscopy, the ¹³C nucleus is active and provides detailed information about the structure and environment of the labeled molecule. symeres.comnih.gov

Properties

IUPAC Name |

sodium;di(1,2-13C2)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCVHDYRKMSBOJ-UJNKEPEOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)([O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]OP(=O)([O-])O[13CH2][13CH3].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment of Diethyl Phosphate 13c4 Sodium Salt

Strategies for the De Novo Synthesis of 13C-Labeled Diethyl Phosphate (B84403) Precursors

The synthesis of Diethyl Phosphate-13C4 Sodium Salt necessitates the initial preparation of a fully ¹³C-labeled four-carbon precursor that can be converted into the two ethyl groups. The primary precursor for this purpose is ethanol (B145695) uniformly labeled with carbon-13 ([U-¹³C₄]ethanol). The de novo synthesis of such a precursor can be approached through several strategic pathways, typically starting from commercially available, highly enriched ¹³C sources.

One plausible strategy involves the construction of a four-carbon chain from smaller labeled units. For instance, a Grignard reaction utilizing a ¹³C₂-labeled ethyl magnesium halide with a ¹³C₂-labeled electrophile could form a butane (B89635) backbone. Alternatively, a more direct approach starts with a commercially available ¹³C₄-labeled building block like [¹³C₄]-n-bromobutane. mdpi.com This can be converted to the corresponding alcohol, [U-¹³C₄]-butanol, which can then be selectively oxidized or cleaved to yield the desired [U-¹³C₂]ethanol.

A hypothetical, yet chemically sound, pathway for the de novo synthesis of the ¹³C₄-precursor for the two ethyl groups could start from a labeled four-carbon diol, such as [¹³C₄]butane-1,4-diol. This diol could be synthesized through methods like the hydrogenation of labeled maleic anhydride (B1165640) esters. The labeled butane-1,4-diol can then undergo specific chemical transformations to yield two molecules of ¹³C₂-ethanol.

Another viable route begins with the synthesis of ¹³C-labeled carboxylic acids. For example, a Grignard reagent can be reacted with ¹³C-labeled carbon dioxide to introduce a labeled carboxyl group. reddit.com This acid can then be reduced to the corresponding alcohol. nih.govnih.govdatapdf.com By strategically applying this method, one could build up a four-carbon chain and subsequently convert it to the required ¹³C₄-ethanol precursor. For example, starting with a ¹³C₂ ethyl halide, a Grignard reagent can be formed and reacted with ¹³CO₂ to produce [1,2,3-¹³C₃]propanoic acid. This can be reduced to the corresponding propanol, converted to a halide, and coupled with a ¹³C₁ methyl Grignard reagent to build the four-carbon chain.

Isotopic Incorporation Techniques for this compound

Once the ¹³C₄-labeled ethanol precursor is synthesized, it is incorporated into the diethyl phosphate structure through phosphorylation. This process is followed by conversion to the sodium salt to enhance stability and solubility in aqueous media.

Chemical Synthesis Routes for ¹³C Enrichment

The core of the isotopic incorporation involves the reaction of the ¹³C₄-labeled ethanol with a suitable phosphorylating agent. A common and effective method is the reaction of the labeled ethanol with phosphoryl chloride (POCl₃). acs.orgnih.gov This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The stoichiometry is carefully controlled to ensure the formation of the diester.

An alternative route involves the use of diethyl chlorophosphate as the phosphorylating agent. researchgate.net In a typical procedure, sodium ethoxide is prepared from sodium metal and the ¹³C₄-labeled ethanol. This labeled sodium ethoxide is then reacted with diethyl chlorophosphate. orgsyn.org This method offers a high degree of control over the formation of the desired product.

The final step in the synthesis is the conversion of the ¹³C₄-labeled diethyl phosphate to its sodium salt. This is generally achieved by reacting the diethyl phosphate with a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, under controlled conditions to yield this compound.

Precursor Design for Positional ¹³C Labeling

The synthesis of this compound requires that all four carbon atoms of the ethyl groups are labeled. This necessitates a precursor where the entire four-carbon backbone destined for the two ethyl groups is uniformly labeled with ¹³C. The synthetic strategies for the precursor, as outlined in section 2.1, are designed to achieve this full isotopic enrichment.

For instance, starting with [¹³C₄]-n-bromobutane ensures that the resulting four-carbon chain is fully labeled. mdpi.com Subsequent conversion to two molecules of ethanol would yield [U-¹³C₂]ethanol, where both the methyl and methylene (B1212753) carbons are ¹³C. This ensures that when two molecules of this ethanol react with the phosphorus center, the resulting diethyl phosphate has all four carbons labeled.

The table below illustrates the design of precursors for achieving the desired ¹³C₄ labeling pattern.

| Desired Labeled Product | Required Precursor | Synthetic Strategy for Precursor |

| Diethyl Phosphate-¹³C₄ Sodium Salt | [U-¹³C₂ ]Ethanol | Synthesis from [¹³C₄ ]-n-bromobutane or coupling of ¹³C₂ units. |

Characterization of Isotopic Purity and Enrichment

Following the synthesis, it is crucial to verify the chemical identity, isotopic purity, and the extent of ¹³C enrichment in the final product. A combination of analytical techniques is employed for this comprehensive characterization.

Analytical Techniques for Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing this compound.

¹³C NMR directly confirms the incorporation of the ¹³C label. The presence of strong signals in the ¹³C spectrum at the chemical shifts corresponding to the ethyl carbons provides direct evidence of enrichment. acs.org The chemical shifts for the carbons in diethyl phosphate are well-established.

³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom and provides a distinct signal for the phosphate group, confirming the formation of the correct phosphate ester. acs.orgresearchgate.nethuji.ac.ilrsc.orgrsc.org The spectrum can also show coupling to the adjacent ¹³C atoms, further confirming the labeling.

Mass Spectrometry (MS) is another indispensable technique. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the labeled molecule, which will be higher than the unlabeled analogue due to the presence of the four ¹³C atoms. The fragmentation pattern in the mass spectrum can also provide structural confirmation and evidence of the label's location. rsc.orgkoreascience.krresearchgate.netmdpi.com For diethyl phosphate, characteristic fragmentation includes the loss of ethene (C₂H₄) from the ethyl groups. In the ¹³C₄-labeled compound, this would correspond to a loss of ¹³C₂H₄.

Quantitative Determination of ¹³C Isotope Distribution

The quantitative determination of the isotopic distribution is essential to assess the quality of the labeled standard. This is typically achieved through mass spectrometry by analyzing the relative intensities of the ions corresponding to molecules with different numbers of ¹³C atoms (isotopologues).

A Certificate of Analysis for a commercial batch of this compound provides a clear example of the expected isotopic distribution. rsc.org

| Isotopologue | Percentage |

| ¹³C₀ | 0.07% |

| ¹³C₁ | 0.04% |

| ¹³C₂ | 1.05% |

| ¹³C₃ | 3.05% |

| ¹³C₄ | 95.79% |

This data indicates a very high isotopic enrichment, with the vast majority of the molecules containing all four labeled carbon atoms. The small percentages of lower isotopologues represent the statistical distribution and any minor impurities from the starting materials or synthesis. This high level of isotopic purity is critical for its use as an accurate standard in quantitative analyses.

Advanced Analytical Applications in Chemical and Biological Research

Mass Spectrometry (MS) Based Applications

Mass spectrometry has become an indispensable tool for the detection and quantification of a wide array of compounds. The use of isotopically labeled standards, such as Diethyl Phosphate-13C4 Sodium Salt, is fundamental to many of these advanced methods.

Quantitative Analysis Utilizing Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for quantitative analysis, renowned for its high precision and accuracy. This technique involves the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. Because the labeled standard is chemically identical to the native analyte, it experiences the same effects during sample preparation, extraction, and analysis, thereby correcting for any analyte loss or matrix effects.

This compound is specifically designed to serve as an internal standard for the quantification of diethyl phosphate (B84403) (DEP) and other related organophosphate (OP) pesticide metabolites. medchemexpress.comoup.com DEP is a common metabolite of many organophosphorus insecticides, and its measurement in biological samples, such as urine, is a key biomarker for assessing human exposure to these chemicals. oup.comresearchgate.net

The four ¹³C atoms in the this compound molecule give it a distinct mass-to-charge ratio (m/z) compared to the unlabeled DEP, allowing for their simultaneous detection and differentiation by the mass spectrometer. lgcstandards.com This property is crucial for IDMS, as the ratio of the signal from the native analyte to the labeled internal standard is used to calculate the concentration of the analyte in the original sample. eurofins.com

A variety of isotopically labeled internal standards are utilized in the analysis of organophosphate metabolites, including deuterated and ¹³C-labeled compounds. oup.combiorxiv.org The choice of internal standard is critical for the development of robust and reliable analytical methods.

Table 1: Examples of Isotopically Labeled Internal Standards for Organophosphate Metabolite Analysis

| Internal Standard | Labeled Atoms | Application |

| This compound | ¹³C₄ | Quantification of Diethyl Phosphate (DEP) |

| Diethyl-d10 Phosphate (DEP-d10) | ²H₁₀ | Quantification of Diethyl Phosphate (DEP) |

| Dimethyl-d6 Phosphate (DMP-d6) | ²H₆ | Quantification of Dimethyl Phosphate (DMP) |

| Diethyl-13C4 Dithiophosphate (DEDTP-¹³C₄) | ¹³C₄ | Quantification of Diethyl Dithiophosphate (DEDTP) |

This table provides illustrative examples and is not exhaustive.

The use of this compound as an internal standard is integral to the validation of analytical methods for precision and accuracy. Method validation ensures that the analytical procedure is reliable and reproducible for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and intra- and inter-day precision.

In a typical workflow, a known amount of this compound is spiked into various research matrices, such as urine, plasma, or environmental water samples, before sample preparation. eurofins.comresearchgate.net The subsequent analysis by LC-MS or GC-MS allows for the assessment of the method's performance. The consistent recovery of the internal standard across different samples and concentrations indicates the robustness of the extraction and analytical process.

Studies have demonstrated that methods utilizing isotope dilution with standards like this compound achieve high precision, with relative standard deviations (RSDs) often below 15%, and accuracy, with recoveries typically ranging from 80% to 120%. researchgate.net This level of performance is essential for reliable biomonitoring and environmental studies.

High-Resolution Mass Spectrometry (HRMS) for Enhanced Feature Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which significantly enhances the confidence in compound identification. When coupled with an internal standard like this compound, HRMS can be a powerful tool for both targeted and non-targeted analysis.

In targeted analysis, the high mass accuracy of HRMS allows for very specific detection of both the native analyte and the labeled internal standard, minimizing the potential for interference from other compounds in the matrix. nih.gov This is particularly important when analyzing complex samples where numerous other molecules are present.

For non-targeted screening and metabolomics studies, HRMS can identify thousands of features in a single analysis. nih.gov The presence of a known internal standard like this compound can serve as a benchmark for mass accuracy and retention time, aiding in the tentative identification of other related compounds.

Tandem Mass Spectrometry (MS/MS) Approaches for Structural Elucidation of Metabolites

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce a characteristic fragmentation pattern. This pattern, or "fingerprint," is highly specific to the chemical structure of the molecule and is invaluable for confirming the identity of an analyte.

When analyzing for DEP, the precursor ion corresponding to unlabeled DEP is selected and fragmented. The resulting product ions are then compared to those of a known standard. Similarly, the precursor ion for this compound is fragmented to confirm its identity and ensure that there are no co-eluting interferences. nih.gov The specific transitions from precursor to product ions are monitored in a technique called Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and selectivity for quantitative analysis. eurofins.combiorxiv.org

The fragmentation of DEP and its labeled counterpart provides structural information that aids in the confident identification and differentiation from other potential isomers or isobaric compounds.

Coupling with Chromatographic Techniques (e.g., LC-MS, GC-MS)

To analyze complex mixtures, mass spectrometry is almost always coupled with a chromatographic separation technique, such as Liquid Chromatography (LC) or Gas Chromatography (GC). oup.com The choice between LC-MS and GC-MS often depends on the physicochemical properties of the analyte.

Diethyl phosphate is a polar and non-volatile compound, making it well-suited for analysis by LC-MS. nih.gov The use of this compound as an internal standard in LC-MS/MS methods for the analysis of OP metabolites in urine has been widely reported. biorxiv.orgnih.gov The internal standard is added to the sample prior to extraction, and the mixture is then subjected to LC separation and MS/MS detection.

For GC-MS analysis, a derivatization step is often required to make the polar analytes more volatile. researchgate.netresearchgate.net Even in these methods, an isotopically labeled internal standard like this compound can be used to control for variability in the derivatization reaction and subsequent analysis.

Optimization of Liquid Chromatography (LC) Separations

Liquid chromatography is a fundamental technique for the analysis of polar compounds like this compound. Method optimization is critical to achieve efficient separation from matrix components and ensure accurate quantification.

Key optimization parameters include the choice of stationary phase (column), mobile phase composition, and gradient elution.

Stationary Phase Selection : For a polar and ionic compound like diethyl phosphate, several types of LC columns can be considered. Reversed-phase columns with enhanced polar retention, such as the Waters ACQUITY UPLC HSS T3, are designed to retain and separate polar analytes. nih.gov Other options include Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which use a different retention mechanism based on partitioning into a water-enriched layer on the stationary phase, and are well-suited for highly polar compounds. nih.gov Studies on similar compounds have also explored phenyl and amide-type stationary phases, which can offer alternative selectivities based on a combination of hydrophobic and hydrophilic interactions. researchgate.net

Mobile Phase Composition : The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with an additive to control pH and improve peak shape. nih.govresearchgate.net Acetonitrile is frequently preferred over methanol for the analysis of certain phosphate esters, as methanol has been observed to cause transesterification in the electrospray ion source, creating analytical artifacts. researchgate.net The use of weak acids like formic acid or buffers such as ammonium (B1175870) formate (B1220265) can help to ensure consistent ionization and improve chromatographic peak shape. enovatia.com

Gradient Elution : A gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is typically employed. This allows for the effective elution of a wide range of analytes and helps to sharpen peaks, improving resolution and sensitivity. nih.gov

Table 1: Parameters for Optimization of LC Separations

| Parameter | Options & Considerations | Purpose |

| LC Column | HSS T3, BEH Amide (HILIC), Phenyl, Octadecylsilane (ODS) | To achieve optimal retention and separation based on polarity and chemical interactions. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | Acetonitrile is often preferred to avoid potential transesterification of phosphate esters. researchgate.net |

| Additive | Formic Acid, Ammonium Acetate, Ammonium Formate | To control pH, ensure consistent ionization, and improve peak symmetry. enovatia.com |

| Elution Mode | Isocratic vs. Gradient | Gradient elution is typically used to improve peak resolution and reduce analysis time. nih.gov |

Derivatization Strategies for Gas Chromatography (GC) Compatibility

Gas chromatography is a powerful separation technique, but it is generally limited to volatile and thermally stable compounds. Dialkyl phosphates like diethyl phosphate are polar, non-volatile salts, making them unsuitable for direct GC analysis. canada.caresearchgate.net Therefore, a chemical derivatization step is required to convert the analyte into a volatile and thermally stable derivative. canada.ca

The most common derivatization strategy for compounds containing active hydrogens, such as acidic phosphates, is silylation. canada.ca This process involves replacing the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

N-trimethylsilylimidazole (TMSIM)

The choice of reagent and reaction conditions (e.g., temperature, time, and solvent) must be optimized to ensure complete derivatization and avoid degradation of the analyte. researchgate.net Following derivatization, the now-volatile Diethyl Phosphate-13C4 derivative can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for detection. researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Organophosphates

| Reagent | Abbreviation | Target Functional Group |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -P(O)OH |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -P(O)OH |

| N-trimethylsilylimidazole | TMSIM | -OH |

| Hexamethyldisilazane | HMDS | -OH |

Source: Adapted from literature on derivatization for GC analysis. researchgate.net

Ionization Techniques (e.g., Electrospray Ionization, Direct Analysis in Real Time)

Mass spectrometry (MS) is the primary detection method for this compound, and the choice of ionization technique is critical.

Electrospray Ionization (ESI) : ESI is the most common ionization source used in conjunction with LC-MS for the analysis of polar, non-volatile, and ionic compounds. enovatia.com In ESI, the analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer. For this compound, analysis in negative ion mode is typical, where it would be detected as the [M-Na]⁻ ion. ESI is a "soft" ionization technique, meaning it imparts little excess energy to the analyte, resulting in minimal fragmentation and a strong signal for the molecular ion. enovatia.com

Direct Analysis in Real Time (DART) : DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. thermofisher.com The DART source generates a stream of heated, excited-state gas (typically helium or nitrogen) that desorbs and ionizes analytes from a surface. thermofisher.com This technique is particularly useful for high-throughput screening. thermofisher.com this compound could be analyzed directly from a sample surface, offering a significant speed advantage over traditional LC-MS methods. thermofisher.com

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS) Applications

The presence of four 13C atoms makes this compound an ideal candidate for a range of NMR-based applications, from simple structural verification to advanced metabolic imaging.

13C NMR for Structural Assignment and Conformational Analysis

13C Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical tool for confirming the molecular structure and, crucially, the position and extent of isotopic labeling in this compound. lgcstandards.com While 1H and 31P NMR provide information about other parts of the molecule, 13C NMR directly probes the carbon skeleton.

In a 13C NMR spectrum of this compound, signals would be observed only for the four labeled carbon atoms, confirming the "13C4" designation. The chemical shifts of these carbons provide information about their local electronic environment. Based on data for similar structures, the methylene (B1212753) carbons (-O-C H2-) would appear further downfield than the methyl carbons (-C H3). chemicalbook.com The high isotopic purity (e.g., >98%) can also be confirmed through NMR or mass spectrometry. lgcstandards.com

Table 3: Predicted 13C NMR Chemical Shifts for Diethyl Phosphate-13C4

| Carbon Position | Predicted Chemical Shift (ppm) Range | Multiplicity (Proton Coupled) |

| -C H3 | 15 - 20 | Quartet |

| -O-C H2- | 60 - 65 | Triplet |

Note: Predicted shifts are based on analogous structures like diethyl phosphite. chemicalbook.com

Hyperpolarized 13C MRS for Dynamic Metabolic Pathway Investigations in Model Systems

One of the most advanced applications for 13C-labeled molecules is their use in hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) and imaging. mdpi.com Conventional 13C MRS suffers from extremely low sensitivity due to the low natural abundance of 13C and its small gyromagnetic ratio. mdpi.com Hyperpolarization, typically achieved through a process called dissolution Dynamic Nuclear Polarization (d-DNP), can increase the 13C NMR signal by more than 10,000-fold. nih.gov

This massive signal enhancement allows for the real-time, in vivo visualization of metabolic pathways. nih.gov The most widely studied hyperpolarized probe is [1-13C]pyruvate. d-nb.info After injection into a living system, the metabolic conversion of hyperpolarized [1-13C]pyruvate into other key metabolites, such as [1-13C]lactate, [1-13C]alanine, and 13C-bicarbonate, can be monitored non-invasively. researchgate.net This provides a dynamic snapshot of cellular metabolism, with significant applications in oncology, cardiology, and neurology for diagnosing disease and monitoring therapeutic response. nih.govd-nb.info

While this compound itself is primarily a metabolite of organophosphate pesticides, its status as a 13C-labeled molecule makes it conceptually suitable for such advanced techniques. medchemexpress.com The application of hyperpolarization technology to a labeled substrate like this could, in principle, allow for the real-time tracing of its metabolic fate and interactions within a model biological system.

Applications in Biomolecular NMR for Probing Protein-Ligand Interactions (Indirect Relevance)

In biomolecular NMR, isotope labeling is essential for studying the structure, dynamics, and interactions of large macromolecules like proteins and nucleic acids. chemie-brunschwig.chacs.org While this compound is a small molecule, it can be used to probe its interactions with biological targets.

If diethyl phosphate binds to a protein (e.g., an enzyme that metabolizes it), NMR can be used to map the binding site and characterize the interaction. By comparing the NMR spectrum of the 13C-labeled ligand in its free and protein-bound states, changes in chemical shifts can reveal which parts of the molecule are involved in binding. Similarly, by using a 13C-filtered NMR experiment, one can observe the corresponding changes in the protein's spectrum upon ligand binding. This approach provides valuable information on the structural basis of molecular recognition, which is fundamental to drug design and understanding biological function. The use of labeled small molecules as precursors for labeling larger biomolecules is also a common strategy in NMR. chemie-brunschwig.ch

Metabolic Flux Analysis in Controlled Biological Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov While often used to study central carbon metabolism with tracers like ¹³C-glucose, isotope-labeled compounds like this compound are essential for elucidating the specific pathways of xenobiotics and their metabolites. nih.govrsc.org

The biotransformation of organophosphate pesticides, which often yield diethyl phosphate as a metabolite, can be meticulously studied using this compound. medchemexpress.commedchemexpress.comnih.gov In a typical experiment, a cellular model, such as a culture of human liver cells (hepatocytes), is incubated with the ¹³C-labeled compound. After a set period, the cells and culture medium are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

This technique allows researchers to trace the fate of the ¹³C₄-diethyl phosphate molecule. By identifying downstream metabolites that contain the ¹³C label, investigators can map the specific enzymatic pathways involved in its processing. For instance, the cleavage of the phosphate ester and subsequent metabolism of the ¹³C-labeled ethanol (B145695) moiety can be tracked, providing insights into detoxification or bioactivation processes within the cell.

Table 1: Illustrative Data from a Hypothetical Metabolic Tracing Experiment in a Cellular Model This interactive table outlines potential findings from an experiment where human liver cells are exposed to this compound. The detection of ¹³C-labeled metabolites via LC-MS helps to reconstruct the metabolic pathway.

| Analyte | Expected Mass Shift due to ¹³C₄ Label | Metabolic Process Implied | Potential Downstream Labeled Metabolite |

|---|---|---|---|

| Diethyl Phosphate-13C4 | +4 Da | Initial Substrate | N/A |

| Ethanol-13C2 | +2 Da | Hydrolysis by Phosphatase Enzymes | Acetaldehyde-13C2 |

| Acetaldehyde-13C2 | +2 Da | Oxidation of Ethanol-13C2 | Acetic Acid-13C2 |

| Acetyl-CoA-13C2 | +2 Da | Activation of Acetic Acid-13C2 | Incorporation into Citric Acid Cycle |

In controlled biological systems such as microbial cultures or isolated organelles like mitochondria, this compound can be used to trace the flow of its carbon atoms. nih.gov For example, certain microorganisms are known to degrade organophosphates, potentially using them as a source of carbon or phosphorus. biotechrep.ir

By providing this compound as the sole carbon source to a bacterial culture, researchers can determine if the organism can catabolize it for growth. The incorporation of the ¹³C label into the microorganism's biomass, including its proteins and nucleic acids, would provide definitive evidence of this capability. This approach helps to identify and characterize microbes with potential applications in bioremediation.

The activity and specificity of purified enzymes that metabolize phosphate esters can be precisely assessed using this compound as a substrate in an in vitro setting. nih.gov Enzymes such as phosphotriesterases or carboxylesterases, which are crucial for the breakdown of organophosphates, can be incubated with the labeled substrate. nih.gov

The reaction can be monitored over time by measuring the rate of disappearance of the ¹³C₄-substrate or the rate of appearance of a ¹³C-labeled product (e.g., ¹³C₂-ethanol) using NMR or MS. This allows for the calculation of key enzymatic parameters like the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), which are fundamental to understanding the enzyme's efficiency and substrate preference.

Table 2: Example of an In Vitro Enzyme Assay Setup This table describes a typical experimental design to measure the activity of a purified phosphatase enzyme using the labeled compound.

| Component | Description | Purpose |

|---|---|---|

| Enzyme | Purified Phosphatase | Catalyst for the hydrolysis reaction. |

| Substrate | This compound | The labeled reactant whose conversion is measured. |

| Buffer | Phosphate or TRIS buffer | Maintains optimal pH for enzyme activity. nih.gov |

| Detection Method | Mass Spectrometry (MS) | To quantify the labeled substrate and/or product over time. |

| Measured Output | Rate of formation of Inorganic Phosphate and Ethanol-13C2 | Used to calculate enzyme kinetic parameters. |

Environmental Transformation and Degradation Pathway Studies

Understanding how organophosphate compounds break down in the environment is critical for assessing their persistence and ecological impact. This compound is an ideal tool for these investigations, enabling clear delineation of both biological and non-biological degradation pathways.

Stable Isotope Probing (SIP) is a technique that uses labeled compounds to identify microorganisms in a complex environmental sample (like soil or water) that are actively metabolizing a specific substance. semanticscholar.org In a SIP experiment, an environmental microcosm is amended with this compound. Microorganisms that degrade and assimilate the compound will incorporate the ¹³C into their cellular components, most importantly their DNA and RNA.

After incubation, total DNA can be extracted from the sample and separated by density gradient centrifugation. The "heavy" DNA containing ¹³C will form a distinct band from the "light" ¹²C-DNA of non-utilizing organisms. By sequencing the ¹³C-labeled DNA, researchers can identify the specific species responsible for the biodegradation of diethyl phosphate in that environment, which is a critical step in developing bioremediation strategies. semanticscholar.org

Many organic compounds are subject to degradation from non-biological (abiotic) factors, with a primary mechanism being photolysis, or breakdown by sunlight. nih.gov Studies on the photolytic degradation of organophosphates like chlorpyrifos (B1668852) and triethyl phosphate show that diethyl phosphate is a common intermediate product. nih.govacs.org

Using this compound in such studies provides a significant advantage. An aqueous solution of the labeled compound can be exposed to a controlled light source simulating solar radiation. Samples taken at various time points can be analyzed by high-resolution mass spectrometry. Because the starting material is labeled, all of its subsequent degradation products will also carry the ¹³C signature. This allows for their confident identification even in trace amounts within a complex mixture, helping to construct a complete and accurate degradation pathway. beilstein-journals.org

Table 3: Potential Photodegradation Products from this compound This interactive table shows hypothetical products that could be identified via mass spectrometry following the photolysis of this compound in an aqueous solution.

| Potential Product | Chemical Formula | Description of Formation |

|---|---|---|

| Ethyl Phosphate-13C2 | [¹³C₂]H₅O₄P²⁻ | Loss of one ¹³C₂-ethyl group. |

| Inorganic Phosphate | PO₄³⁻ | Complete hydrolysis, loss of both ¹³C₂-ethyl groups. |

| Ethanol-13C2 | [¹³C₂]H₅OH | Cleavage of the phosphoester bond. |

| Acetaldehyde-13C2 | [¹³C₂]H₄O | Oxidation product of ¹³C₂-ethanol. researchgate.net |

Mechanistic Studies of Chemical Reactions Involving Phosphate Esters

The hydrolysis of phosphate esters is a fundamental reaction in both chemistry and biology. researchgate.netdiva-portal.org The mechanism of this reaction can proceed through several pathways, including associative, dissociative, and concerted mechanisms. researchgate.net Elucidating the precise mechanism is key to understanding factors that influence the stability of these compounds.

Isotopic labeling is a cornerstone of mechanistic chemistry. While studies on phosphate ester hydrolysis have frequently employed ¹⁸O labeling to probe the transition state of phosphoryl transfer reactions, ¹³C labeling in the ester's alkyl groups, as in this compound, can provide complementary information. researchgate.net

Specifically, the use of this compound can help distinguish between reaction pathways that involve the cleavage of the P-O bond versus the C-O bond. thieme-connect.de In a typical hydrolysis reaction, the nucleophile (e.g., a hydroxide (B78521) ion) can attack either the phosphorus atom or the alpha-carbon of the ethyl group.

By analyzing the distribution of the ¹³C label in the products of the reaction, the site of nucleophilic attack can be determined. For example, if the reaction proceeds via attack at the phosphorus center, the ethanol produced will retain the ¹³C₂ label. Conversely, if the reaction proceeds via an SN2-type attack at the ethyl carbon, the resulting diethyl ether (if formed under specific conditions) or other substitution products would carry the ¹³C label.

Table 2: Potential Applications of this compound in Mechanistic Studies

| Mechanistic Question | Application of this compound | Expected Outcome |

| Site of Nucleophilic Attack | Analysis of the distribution of the ¹³C label in the reaction products (e.g., ethanol, diethyl ether). | Determination of whether the reaction proceeds via P-O or C-O bond cleavage. thieme-connect.de |

| Kinetic Isotope Effect (KIE) | Measurement of the reaction rates of the ¹³C-labeled and unlabeled diethyl phosphate under identical conditions. | A significant KIE would suggest that the C-O bond is involved in the rate-determining step of the reaction. |

| Enzyme-Catalyzed Hydrolysis | Incubation of this compound with phosphodiesterases or other relevant enzymes. | Elucidation of the enzymatic mechanism by tracing the fate of the ¹³C-labeled ethyl groups. |

While the primary literature does not extensively detail the use of this compound for these specific mechanistic investigations, its availability provides a valuable tool for chemists to further probe the intricacies of phosphate ester reactivity. The combination of kinetic studies, product analysis, and computational modeling, aided by the insights gained from isotopic labeling, can lead to a more complete understanding of these important chemical transformations.

Conclusion

Diethyl Phosphate-13C4 Sodium Salt stands as a testament to the power of stable isotope labeling in modern scientific research. Its role as an internal standard in mass spectrometry enables accurate and reliable quantification of its unlabeled counterpart in a variety of complex samples. This capability is crucial for advancing our understanding of the metabolism of organophosphate compounds, monitoring their environmental impact, and ensuring the precision of analytical measurements in diverse research fields. As analytical techniques continue to evolve, the demand for high-quality, isotopically labeled compounds like this compound will undoubtedly grow, further empowering scientific discovery.

Role As a Chemical Reference Standard and in Analytical Quality Assurance

Utilization as a "Gold Standard" for Analytical Method Development

The development and validation of sensitive analytical methods, particularly those employing mass spectrometry, rely heavily on the availability of high-purity, stable isotope-labeled internal standards. Diethyl Phosphate-13C4 Sodium Salt fulfills this "gold standard" role for the analysis of its unlabeled counterpart, DEP.

In quantitative analysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. The use of this compound as an internal standard is integral to this process. A fixed concentration of the labeled standard is added to each calibration standard and sample. The response ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate the calibration curve. This approach effectively corrects for variations in extraction efficiency, injection volume, and instrument response, leading to more accurate quantification. oup.comoup.com

The performance of analytical instruments, such as a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS), can be verified using this compound. Consistent monitoring of the labeled standard's signal intensity and retention time across a series of analyses provides a measure of instrument stability and performance. Any significant deviation can indicate a need for instrument maintenance or recalibration.

| Parameter | Typical Application with this compound | Benefit |

| Analyte | Diethyl Phosphate (B84403) (DEP) | A common metabolite of many organophosphate pesticides. |

| Internal Standard | This compound | Chemically identical to the analyte but with a distinct mass. |

| Technique | Isotope Dilution Mass Spectrometry (e.g., LC-MS/MS, GC-MS/MS) | High selectivity and sensitivity. oup.com |

| Calibration | Ratio of analyte to internal standard response vs. concentration. | Corrects for analytical variability. oup.com |

| Instrument Verification | Monitoring of internal standard signal and retention time. | Ensures consistent instrument performance. |

To ensure the comparability and reliability of data generated by different laboratories, inter-laboratory harmonization and proficiency testing (PT) are crucial. lgcstandards.comqualitychecksrl.com Proficiency testing schemes for organophosphorus pesticides in matrices like soil and water are offered by various organizations. lgcstandards.comeraqc.com In these schemes, participating laboratories analyze a common sample containing a known concentration of the target analytes. The use of isotopically labeled internal standards like this compound is a key component of the high-quality analytical methods employed in these studies. nih.govoup.com It allows for the accurate assessment of a laboratory's performance and helps to identify and resolve discrepancies between different analytical methods, leading to greater harmonization.

| Proficiency Testing Component | Role of this compound | Outcome |

| Test Material | Environmental matrix (e.g., water, soil) spiked with organophosphates. lgcstandards.comqualitychecksrl.comeraqc.com | A standardized sample for all participating laboratories. |

| Analytical Method | Isotope dilution mass spectrometry using labeled internal standards. nih.govoup.com | High-accuracy reference method for performance evaluation. |

| Data Comparison | Comparison of results from different laboratories. | Identification of methodological biases and promotion of harmonization. |

| Quality Assurance | Ensures laboratories can produce accurate and reliable data. nih.gov | Increased confidence in environmental monitoring data. |

Application in Research-Oriented Biomonitoring Methodologies (Non-Human, Non-Clinical Context)

Biomonitoring in a research context involves the measurement of chemical contaminants in biological samples to assess exposure and potential ecological effects. While many studies focus on human biomonitoring, the same analytical principles and the use of labeled standards are directly applicable to environmental research involving wildlife and other non-human organisms. eraqc.comcsic.es

The development of robust analytical methods for detecting diethyl phosphate in environmental research samples, such as the tissues of wildlife or in water and soil ecosystems, is critical for understanding the environmental fate and impact of organophosphate pesticides. This compound is an indispensable tool in the development of these methods. For instance, in a study analyzing pesticide metabolites in rabbit fecal samples, the use of authentic reference standards was crucial for determining recovery rates and observing matrix effects. nih.gov The development of an analytical method for organophosphate metabolites in pigeon liver and kidney samples also relied on mass spectrometry for confirmation, a technique where labeled standards are paramount. researchgate.net The principles of using isotope dilution with LC-MS/MS or GC-MS/MS, as established in human biomonitoring, are directly transferable to the analysis of these non-human samples, ensuring high sensitivity and accuracy. oup.comsci-hub.se

Future Research Directions and Emerging Methodological Frontiers

Integration with Multi-Omics Approaches for Comprehensive System Understanding

The era of "big data" in biology has led to the rise of multi-omics, an approach that integrates data from genomics, proteomics, transcriptomics, and metabolomics to construct a holistic view of a biological system. Metabolomics, which provides a real-time snapshot of physiological and pathological states, is a critical component of this strategy. thermofisher.com The accuracy of metabolomic data is paramount, and the use of stable isotope-labeled internal standards (IS) is crucial for ensuring this accuracy, as they compensate for variations during sample preparation and analysis. thermofisher.comnih.gov

Diethyl Phosphate-13C4 Sodium Salt serves as a vital internal standard for quantifying dialkyl phosphate (B84403) (DAP) metabolites, which are biomarkers of exposure to organophosphate pesticides. nih.gov Future research will focus on integrating this precise exposure data into broader multi-omics studies. By providing a reliable quantitative anchor for organophosphate exposure, this labeled standard will enable researchers to more accurately link genetic predispositions (genomics) and gene expression changes (transcriptomics) with the resulting metabolic perturbations (metabolomics). This integrated approach is essential for deciphering the complex interactions between environmental exposures and biological responses, ultimately leading to a more comprehensive understanding of disease etiology. nih.gov The development of sophisticated bioinformatics and computational models will be necessary to translate these high-throughput metabolite profiles into meaningful metabolic flux data (fluxomics). nih.gov

Advancements in High-Throughput Analytical Platforms Utilizing Labeled Standards

The need to analyze large numbers of biological samples for environmental and health monitoring has spurred the development of high-throughput analytical platforms. nih.gov Techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are central to this effort, offering speed and sensitivity. nih.gov this compound, with its stable isotopic label, is perfectly suited for these methods, providing the necessary precision for automated, large-scale analyses. mdpi.com

Future advancements are expected in several key areas:

Automation and Miniaturization: The development of robotic sample handling and microfluidic "lab-on-a-chip" systems will further increase throughput and reduce sample and reagent consumption. drawellanalytical.com The inclusion of labeled standards like this compound in these automated workflows is critical for maintaining data quality control.

Enhanced Detection Systems: The integration of multi-dimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), with high-resolution mass spectrometry (HRMS) like time-of-flight (TOF) systems, promises to improve the separation and identification of trace-level compounds in complex matrices. nih.govdrawellanalytical.com

Direct Injection Techniques: Methods are being developed that allow for the direct injection of diluted urine samples, minimizing sample preparation steps and accelerating analysis time to under three minutes per sample for some applications. nih.gov

These technological strides, underpinned by the use of reliable internal standards, will enhance the efficiency and accuracy of monitoring human exposure to organophosphates.

Expansion of Isotopic Tracing Applications in Novel Research Models

While primarily used for quantification, the isotopic label in this compound offers potential for its use in isotopic tracing studies to track the metabolic fate of organophosphates. mdpi.com This allows researchers to follow a substance through biological processes to understand its absorption, distribution, metabolism, and excretion (ADME). mdpi.com

The next frontier for this research involves moving beyond traditional two-dimensional cell cultures to more physiologically relevant models. Human organoids, three-dimensional (3D) cell cultures derived from stem cells, are a particularly promising avenue. nih.govresearchgate.net These "mini-organs" mimic the complex structure and multicellular composition of their real-life counterparts (e.g., brain, liver, intestine) and can provide more accurate insights into human-specific toxicology. nih.govresearchgate.net

By introducing isotopically labeled compounds like this compound into organoid models, researchers can:

Study the metabolism of organophosphates in a human-like tissue environment.

Investigate cell-type-specific responses to exposure within a complex 3D structure.

Model the effects of exposure on organ development and function.

The application of these advanced models, combined with isotopic tracing, will significantly improve the translation of in vitro findings to human health risk assessment. researchgate.net

Development of Novel Synthetic Routes for Diverse Isotopic Labeling Patterns

Current methods provide this compound with a specific carbon-13 labeling pattern. Future research in synthetic chemistry will likely focus on creating a wider array of isotopically labeled organophosphorus compounds. This involves developing novel and more efficient synthetic routes to introduce different stable isotopes (e.g., ¹⁸O, ¹⁵N, ²H) at various positions within the molecule. nih.govnih.gov

A unifying synthetic concept based on ¹⁸O-phosphoramidite reagents has already been presented, offering a toolbox to access major classes of phosphorylated metabolites as their ¹⁸O-isotopologues with high enrichment and good yields. nih.gov Similar innovative strategies for other isotopes and labeling patterns are an active area of research. For instance, different synthetic pathways for organophosphorus compounds often start from the universal intermediate, white phosphorus, which is converted into precursors like phosphorus trichloride. rsc.org

The availability of a diverse suite of labeled standards would enable more sophisticated research designs:

Distinguishing Exposure Sources: Using differentially labeled standards could help differentiate between various sources of environmental exposure.

Probing Metabolic Pathways: Labeled compounds can be used to trace the flow of atoms through specific enzymatic reactions, providing detailed mechanistic insights into organophosphate metabolism and detoxification. mdpi.com

Improving Analytical Accuracy: A broader range of labeled standards can improve the accuracy of multi-residue methods that simultaneously analyze numerous pesticides and their metabolites. frontiersin.orgusp.br

The development of more versatile and cost-effective synthetic methods is crucial for making these powerful research tools more accessible to the scientific community. nih.govnih.gov

Interactive Data Table: Analytical Methods for Organophosphate Metabolite Detection

The following table summarizes key parameters from a high-throughput analytical method developed for the determination of organophosphate flame retardant metabolites in urine, demonstrating the context in which a labeled standard like this compound would be utilized.

| Analyte | Abbreviation | Method Limit of Quantification (MLQ) (ng mL⁻¹) |

| Diphenyl phosphate | DPHP | 0.10 |

| Bis(2-butoxyethyl) phosphate | BBOEP | 0.60 |

| Bis(2-chloroethyl) phosphate | BCEP | ~12 |

| Bis(1-chloro-2-propyl) phosphate | BCPP | ~25 |

| Bis(1,3-dichloro-2-propyl) phosphate | BDCIPP | 0.40 |

| Di-n-butyl phosphate | DNBP | 0.40 |

| Data sourced from a study on high-throughput analysis of organophosphate flame retardant metabolites. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.